molecular formula C12H18O4 B14566252 2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid CAS No. 61685-57-2

2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid

Cat. No.: B14566252
CAS No.: 61685-57-2
M. Wt: 226.27 g/mol
InChI Key: RALFHOGSWQQLKY-UHFFFAOYSA-N
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Description

2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid is an organic compound with a complex structure that includes a butanedioic acid backbone and a 6-methylhepta-1,5-dien-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of butanedioic acid derivatives with 6-methylhepta-1,5-dien-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the side chain can be modified by introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bisabolene: A sesquiterpene with a similar side chain structure.

    Cryptomerione: Another compound with a related cyclohexenone structure.

    6-Methyl-3,5-heptadien-2-one: A compound with a similar heptadiene side chain.

Uniqueness

2-(6-Methylhepta-1,5-dien-2-yl)butanedioic acid is unique due to its combination of a butanedioic acid backbone and a 6-methylhepta-1,5-dien-2-yl side chain

Properties

CAS No.

61685-57-2

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2-(6-methylhepta-1,5-dien-2-yl)butanedioic acid

InChI

InChI=1S/C12H18O4/c1-8(2)5-4-6-9(3)10(12(15)16)7-11(13)14/h5,10H,3-4,6-7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

RALFHOGSWQQLKY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)C(CC(=O)O)C(=O)O)C

Origin of Product

United States

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